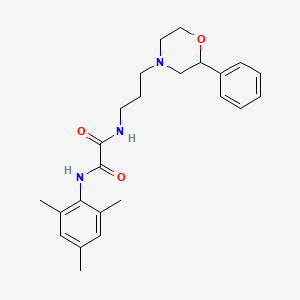![molecular formula C22H20ClN5O3S B2606468 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 896309-48-1](/img/structure/B2606468.png)
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrrole ring, a sulfanyl group, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 1,2,4-triazole ring could be formed through a cyclization reaction, while the pyrrole ring could be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole and pyrrole rings would contribute to the rigidity of the molecule, while the sulfanyl and acetamide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole and pyrrole rings, as well as the sulfanyl and acetamide groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole and pyrrole rings could affect its solubility and stability .Scientific Research Applications
Synthesis and Structural Elucidation A series of derivatives related to the compound have been synthesized, showcasing a broad range of pharmaceutical activities. These activities include antibacterial, antifungal, and antitubercular properties, attributed to the structural features of the 1,2,4-triazole ring system and its mercapto and thione substitutions. The detailed synthesis procedures often involve the condensation of specific thiol compounds with chloroacetamide derivatives, leading to the formation of new compounds with potential biological activity. The structural characterization of these compounds employs techniques such as H1NMR, IR Spectra, and Elemental Analysis, providing a comprehensive understanding of their molecular frameworks (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial and Antifungal Screening The synthesized derivatives have been subjected to in-vitro antibacterial, antifungal, and anti-tuberculosis screening, revealing a range of activities that highlight their potential as therapeutic agents. Such screenings are crucial in identifying new drug candidates for treating infectious diseases caused by bacteria, fungi, and mycobacteria. The antimicrobial properties of these compounds, particularly those involving substitutions at the 1,2,4-triazole ring, indicate their potential utility in developing new antimicrobial therapies (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Pharmacological Evaluation Further research into the pharmacological aspects of these compounds has involved their evaluation against various targets, including enzymes and viral pathogens. The goal is to assess their therapeutic potential and understand their mechanism of action at a molecular level. Studies have included molecular docking to predict the interaction of these compounds with specific biological targets, offering insights into their potential efficacy as therapeutic agents (Jenepha Mary, Sayantan Pradhan, & James, 2022).
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and agrochemicals. Compounds containing this motif often exhibit diverse biological activities, including antiviral, antibacterial, and antifungal effects .
Mode of action
For example, some antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-30-18-10-9-17(13-19(18)31-2)24-20(29)14-32-22-26-25-21(15-5-7-16(23)8-6-15)28(22)27-11-3-4-12-27/h3-13H,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGRKUJRPHRBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



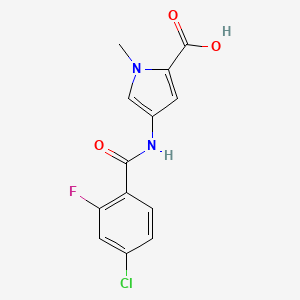


![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2606392.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2606394.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-diethylacetamide](/img/structure/B2606399.png)
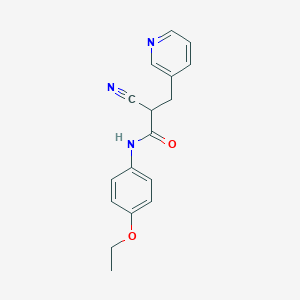
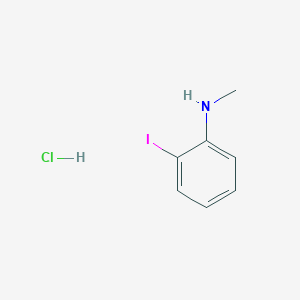
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2606405.png)
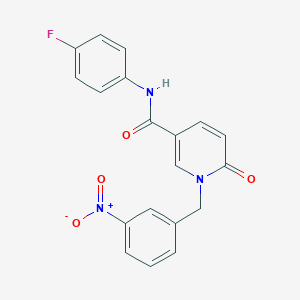
![3-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2606407.png)
